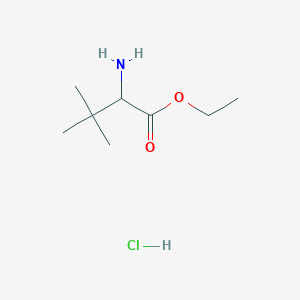

Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. . This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of tert-leucine with ethanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amines and esters.

Applications De Recherche Scientifique

Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Employed in the synthesis of peptides and proteins.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mécanisme D'action

The mechanism of action of Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with various molecular targets. It primarily acts as a precursor in the synthesis of biologically active compounds. The pathways involved include esterification and amide bond formation, which are crucial in peptide synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-amino-3,3-dimethylbutanoate: The non-hydrochloride form.

tert-Leucine ethyl ester: A closely related ester.

Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride: A similar compound with slight structural variations

Uniqueness

This compound is unique due to its specific ester and amino functionalities, which make it highly versatile in synthetic applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for various industrial and research applications .

Activité Biologique

Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride, also known as (S)-ethyl 2-amino-3,3-dimethylbutanoate hydrochloride, is a chiral amino acid derivative with significant implications in pharmaceutical research and development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

- Molecular Formula : C₈H₁₈ClNO₂

- Molecular Weight : Approximately 195.69 g/mol

- Structure : The compound features an ethyl ester group, an amino group, and two methyl groups on the carbon backbone, contributing to its unique biological properties.

This compound interacts with various biological systems through several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. This interaction can influence metabolic pathways and signaling mechanisms in cells.

- Substrate Activity : It may act as a substrate for specific enzymes involved in neurotransmitter synthesis, affecting neuronal signaling pathways.

- Inhibition Potential : The compound has been investigated for its ability to inhibit certain enzymes, which could lead to therapeutic effects in neurological disorders.

Biological Activity

Research indicates that this compound exhibits biological activities consistent with amino acid derivatives. Its potential roles include:

- Neuropharmacological Effects : Preliminary studies suggest that this compound may have applications in treating neurological disorders due to its influence on neurotransmitter systems.

- Antimicrobial Activity : Some studies have explored its efficacy against various microbial strains, indicating potential as an antimicrobial agent .

- Agrochemical Applications : Research has shown promising results in bioassays against agricultural pests, suggesting that derivatives of this compound could be developed into eco-friendly agrochemicals .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other amino acid derivatives. The following table summarizes key characteristics of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl L-leucinate | C₈H₁₇NO₂ | Important in protein synthesis |

| Ethyl L-valinate | C₇H₁₅NO₂ | Used in flavoring and fragrance industries |

| Ethyl 2-amino-4-methylpentanoate | C₉H₁₉NO₂ | Potential applications in pharmaceuticals |

The uniqueness of this compound lies in its chiral configuration, which enhances its selectivity and effectiveness in biological applications compared to non-chiral counterparts.

Case Studies and Research Findings

- Neuropharmacological Study : A study investigated the effect of this compound on neurotransmitter levels in rodent models. Results indicated a significant modulation of serotonin and dopamine levels, suggesting potential applications in mood disorders.

- Antimicrobial Efficacy : In a bioassay against common pathogens, the compound demonstrated effective inhibition at concentrations as low as 50 µg/mL. This finding supports further exploration into its use as a natural antimicrobial agent .

- Agrochemical Development : Research conducted on the application of this compound in agriculture revealed that formulations containing this compound significantly reduced pest populations by up to 80%, indicating its potential as a sustainable crop protection agent .

Propriétés

IUPAC Name |

ethyl 2-amino-3,3-dimethylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)6(9)8(2,3)4;/h6H,5,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLXQBBNYLYHHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.